BENGHE Troubleshooting & Optimization

Check Availability & Pricing

CC-930 Clinical Trial Termination: A Technical
Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

South San Francisco, CA — The clinical development of CC-930 (tanzisertib), a c-Jun N-
terminal kinase (JNK) inhibitor, was discontinued following observations of liver toxicity in a
Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF). This technical support center
provides researchers, scientists, and drug development professionals with a centralized
resource to understand the circumstances surrounding the trial's termination, offering
troubleshooting guidance and frequently asked questions related to the experimental context.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the CC-930 clinical trial?

Al: The Phase 2 clinical trial of CC-930 in patients with idiopathic pulmonary fibrosis (IPF) was
terminated due to an unfavorable benefit/risk profile, specifically the observation of elevated
liver enzymes, indicating potential hepatotoxicity.[1] This decision was made after a sequential,
ascending dose study revealed these safety concerns.

Q2: At which dose level was liver toxicity observed?

A2: While specific quantitative data from the trial have not been extensively published, reports
indicate that the elevations in liver enzymes were observed at the 100 mg twice-daily (BID)
dosing regimen.

Q3: What is the proposed mechanism of action for CC-930 and its link to liver toxicity?
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A3: CC-930 is a potent inhibitor of all INK isoforms (JNK1, JNK2, and JNK3), with a particular
bias towards JNK2. The JNK signaling pathway is a critical component of the cellular response
to stress, and its sustained activation can lead to apoptosis and inflammation. In the context of
the liver, sustained JNK activation is implicated in various forms of liver injury. The observed
hepatotoxicity of CC-930 may be linked to its potent inhibition of INK2, which can disrupt the
delicate balance of cellular stress responses in hepatocytes.

Q4: Was the liver toxicity of CC-930 predicted in preclinical studies?

A4: Detailed public reports from the preclinical toxicology studies of CC-930 are not readily
available. However, drug-induced liver injury (DILI) is a known challenge in drug development
and is not always predicted by preclinical animal models. Idiosyncratic DILI, which can be
influenced by individual patient factors, is particularly difficult to predict before human trials.

Q5: Are there other JNK inhibitors that have shown similar liver toxicity?

A5: The development of a successor to CC-930, named CC-90001, provides some insight. CC-
90001 is a JNK inhibitor with a strong bias for INK1 over JNK2. In a Phase 2 clinical trial for
IPF, CC-90001 was generally well-tolerated and did not show clinically meaningful elevations in
liver enzymes.[2] This suggests that the liver toxicity observed with CC-930 might be related to
its specific JINK isoform inhibition profile, particularly its potent action on JNK2.

Troubleshooting Guide for Related Experiments

For researchers working with JNK inhibitors or investigating drug-induced liver injury, the
following troubleshooting guide may be helpful:
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Issue

Potential Cause

Recommended Action

Unexpected cytotoxicity in
hepatocyte cell cultures with a
JNK inhibitor.

Off-target effects of the

compound.

- Perform a kinase panel
screening to assess the
inhibitor's selectivity. - Titrate
the compound to the lowest
effective concentration. - Use a
structurally different INK
inhibitor as a control.

Cell culture conditions.

- Ensure proper cell health and
density. - Test for mycoplasma
contamination. - Optimize
serum concentration in the

media.

Inconsistent results in animal

models of liver injury.

Variability in drug metabolism

between species.

- Characterize the
pharmacokinetic and
pharmacodynamic profile of
the compound in the specific
animal model. - Ensure
consistent dosing and

formulation.

Animal model limitations.

- Consider using multiple,
mechanistically different
models of liver injury (e.g.,

toxin-induced, diet-induced).

Difficulty in translating in vitro

findings to in vivo models.

Differences in drug exposure

and metabolism.

- Measure compound
concentrations in both in vitro
and in vivo systems. - Use liver
microsomes or hepatocytes
from the relevant species to

study in vitro metabolism.

Quantitative Data Summary
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Detailed quantitative data from the terminated CC-930 Phase 2 trial (NCT01203943) regarding
the specific elevations in liver enzymes (e.g., ALT, AST) and the number of affected patients
have not been made publicly available in peer-reviewed literature or clinical trial registries. This
is not uncommon for clinical trials that are terminated early due to safety concerns. The
following table summarizes the known information regarding CC-930's inhibitory profile.

Parameter CC-930 (Tanzisertib)

Target c-Jun N-terminal kinase (JNK)
IC50 (IJNK1) 61 nM

IC50 (JNK2) 7nM

IC50 (INK3) 6 nM

Experimental Protocols

While the specific, detailed protocols from the CC-930 trial are proprietary, a standard protocol
for monitoring liver function in a clinical trial for a novel therapeutic for idiopathic pulmonary
fibrosis would typically include the following:

Protocol: Liver Function Monitoring in IPF Clinical Trials
o Baseline Assessment:

o Prior to the first dose of the investigational drug, a comprehensive liver function panel is
performed. This includes, but is not limited to:

Alanine aminotransferase (ALT)

Aspartate aminotransferase (AST)

Alkaline phosphatase (ALP)

Total bilirubin

Gamma-glutamyl transferase (GGT)
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e Routine Monitoring:

o Liver function tests are repeated at regular intervals throughout the study. A typical
schedule would be:

= Every 2 weeks for the first 3 months of treatment.

= Monthly for the subsequent 3 months.

» Every 3 months thereafter for the duration of the study.
e Unscheduled Monitoring:

o Additional liver function tests are performed immediately if a patient develops any signs or
symptoms suggestive of liver injury, such as:

Nausea or vomiting

Unexplained fatigue

Right upper quadrant abdominal pain

Jaundice

Dark urine

Pruritus

o Dose Modification and Discontinuation Criteria:

o The protocol defines specific thresholds for liver enzyme elevations that trigger a dose
reduction, temporary interruption, or permanent discontinuation of the investigational drug.
These are often based on multiples of the upper limit of normal (ULN) for ALT and AST,
and are considered in conjunction with bilirubin levels (Hy's Law).

Visualizations

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Upstream Signaling

Cellular Stress

Cytokines (e.g., TNF-a)

JNK Signaling|Cascade

VTP CC-930 (Tanzisertib)

Inhibition
INK1/2/3
c-Jun
AP-1
Cellular Qutcomes
4 Y
Gene Expression Apoptosis Inflammation

Click to download full resolution via product page

Caption: Simplified JNK signaling pathway and the point of inhibition by CC-930.
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Caption: Logical workflow of the CC-930 clinical development leading to termination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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